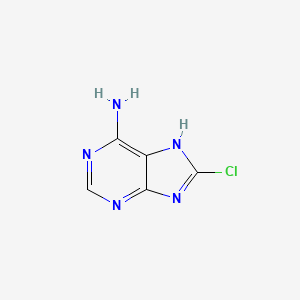

8-chloro-7H-purin-6-amine

Description

The exact mass of the compound 8-chloro-7H-purin-6-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-chloro-7H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-7H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVALAOQISRDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344585 | |

| Record name | 8-chloro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-28-1 | |

| Record name | 28128-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-chloro-7H-purin-6-amine: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of pharmacologically active molecules, 8-chloro-7H-purin-6-amine, also known as 8-chloroadenine, represents a critical building block for drug discovery and development. Its unique chemical architecture, featuring a reactive chlorine atom at the C8 position of the purine core, offers a versatile handle for the construction of a diverse array of substituted purine derivatives. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 8-chloro-7H-purin-6-amine, with a focus on its pivotal role in the generation of targeted therapeutics, particularly kinase inhibitors. By synthesizing technical data with practical insights, this document aims to empower researchers to fully leverage the synthetic potential of this important intermediate.

Structural Elucidation and Physicochemical Properties

The fundamental structure of 8-chloro-7H-purin-6-amine comprises a purine bicyclic system with an amine group at the C6 position and a chlorine atom at the C8 position. The presence of the electron-withdrawing chlorine atom significantly influences the electronic properties of the purine ring, impacting its reactivity and biological interactions.

Chemical Structure

Figure 1: 2D structure of 8-chloro-7H-purin-6-amine.

Physicochemical Data

A summary of the key physicochemical properties of 8-chloro-7H-purin-6-amine is presented in the table below. It is important to note that experimental data for some properties are scarce, and values for the closely related nucleoside, 8-chloroadenosine, are included for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₅ | |

| Molecular Weight | 169.57 g/mol | |

| CAS Number | 28128-28-1 | |

| Appearance | Crystalline solid | |

| Melting Point | Data not available | |

| Solubility | Limited solubility in cold water; soluble in 1N HCl and DMSO. | |

| UV λmax | 268 nm | |

| Storage | Store in a freezer, preferably in freeze-dried form for long-term storage. |

Synthesis of 8-chloro-7H-purin-6-amine

The synthesis of 8-chloro-7H-purin-6-amine can be achieved through several routes, with the most common starting from readily available pyrimidine precursors. A general and adaptable synthetic scheme is outlined below, based on established purine synthesis methodologies.

Synthetic Pathway Overview

A plausible and efficient synthesis of 8-chloroadenine involves the cyclization of a substituted pyrimidine with a suitable one-carbon source, followed by chlorination. A common starting material is 4,5,6-triaminopyrimidine.

Figure 2: General synthetic scheme for 8-chloro-7H-purin-6-amine.

Experimental Protocol: Synthesis from 4,5,6-Triaminopyrimidine Sulfate

This protocol is adapted from a known procedure for the synthesis of an isotopically labeled adenine and provides a foundational method that can be optimized for the synthesis of 8-chloroadenine.[1]

Step 1: Synthesis of Adenine

-

Reaction Setup: In a round-bottom flask, cool morpholine to 0°C.

-

Formic Acid Addition: Slowly add formic acid dropwise to the cooled morpholine to form morpholinium formiate.

-

Addition of Pyrimidine: Add 4,5,6-triaminopyrimidine sulfate to the morpholinium formiate.

-

Heating: Heat the mixture to 100°C for 1 hour, then increase the temperature to 200°C and continue heating for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and add ethanol. Reflux the suspension for 30 minutes.

-

Isolation: Filter the precipitate and dissolve it in water. Treat the solution with concentrated aqueous ammonia and then concentrate it until a precipitate forms.

-

Purification: Store the suspension at 4°C overnight. Isolate the adenine by filtration and dry under high vacuum.

Step 2: Chlorination of Adenine to form 8-chloro-7H-purin-6-amine

-

Reaction Setup: Suspend the synthesized adenine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or tert-butyl hypochlorite (t-BuOCl). The choice of chlorinating agent and solvent may require optimization to achieve the desired regioselectivity and yield.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and purify the crude product by recrystallization or column chromatography to yield 8-chloro-7H-purin-6-amine.

Note: Direct chlorination of adenine can be challenging due to the electron-rich nature of the purine ring, potentially leading to multiple chlorinated products. Method development and optimization are crucial for achieving high yields of the desired C8-chloro isomer.

Spectroscopic Characterization

Definitive structural confirmation of 8-chloro-7H-purin-6-amine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

H2 Proton: Expected to be a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

NH₂ Protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

N7-H/N9-H Proton: A broad singlet, often exchangeable with D₂O. The tautomeric equilibrium between the 7H and 9H forms will influence this signal.

¹³C NMR:

-

The carbon atoms of the purine ring will appear in the aromatic region. The C8 carbon, directly attached to the chlorine atom, is expected to be significantly shifted compared to adenine. Based on data for 8-¹³C-adenine, the C8 signal is expected around 139 ppm.[1] The presence of the chlorine atom will likely cause a downfield shift of the C8 signal.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 8-chloro-7H-purin-6-amine. The expected monoisotopic mass is 169.0155 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₅H₄ClN₅). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing further confirmation of the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 8-chloro-7H-purin-6-amine stems from the reactivity of the C8-chloro substituent, which can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, making it a valuable intermediate in the synthesis of compound libraries for drug discovery.

Nucleophilic Aromatic Substitution

The C8 position of the purine ring is susceptible to nucleophilic aromatic substitution, particularly with the activating effect of the chlorine atom. This allows for the introduction of a wide range of substituents.

Figure 3: Nucleophilic substitution reactions of 8-chloro-7H-purin-6-amine.

Role in the Synthesis of Kinase Inhibitors

A significant application of 8-chloro-7H-purin-6-amine is in the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted purine core. The C8 position is often a key point of diversification to achieve desired potency and selectivity profiles. For instance, the related compound 8-chloroadenosine has been investigated for its anticancer properties, which are mediated through its conversion to 8-chloro-ATP, an analog that can inhibit RNA synthesis and activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3] This highlights the potential of 8-substituted purines in modulating critical cellular signaling pathways.

While a direct synthesis of a marketed drug from 8-chloro-7H-purin-6-amine is not prominently documented, its structural motif is present in numerous investigational compounds targeting various kinases, including cyclin-dependent kinases (CDKs).[4]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for 8-chloro-7H-purin-6-amine, it is prudent to handle this compound with the care afforded to potentially hazardous materials. Information from the SDS of the closely related 8-chloroadenosine provides valuable guidance.[5]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.[5]

-

Toxicity: The toxicological properties have not been fully investigated. As an analog of a fundamental biological molecule, it has the potential to interfere with cellular processes.[5] A phase 1 clinical trial of 8-chloroadenosine in patients with acute myeloid leukemia reported cardiac toxicity as a significant adverse event.[1]

Conclusion

8-chloro-7H-purin-6-amine is a versatile and valuable intermediate in medicinal chemistry. Its strategic importance lies in the reactive C8-chloro group, which provides a gateway for the synthesis of a wide range of substituted purine derivatives. While detailed experimental data for some of its properties remain to be fully elucidated in the public domain, the available information, coupled with data from closely related analogs, provides a solid foundation for its use in research and development. As the quest for novel and selective therapeutics continues, particularly in the area of kinase inhibition, the utility of 8-chloro-7H-purin-6-amine as a key synthetic building block is poised to expand, enabling the creation of new generations of targeted medicines.

References

-

Chen, R., Chen, Y., Xiong, P., et al. (2024). A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics. Cancer, 130(5), 727-739. [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). 8-Chloroadenosine. [Link]

-

Green Chemistry (RSC Publishing). (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. [Link]

-

Stellrecht, C. M., Vangapandu, H. V., Le, X. F., Mao, W., & Shentu, S. (2014). ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells. PLoS One, 9(3), e91045. [Link]

-

Molecules. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]

-

ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

-

Patsnap Eureka. (n.d.). Synthetic method of olaparib. [Link]

-

Molecules. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. [Link]

-

Frontiers in Chemistry. (n.d.). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. [Link]

-

RSC Publishing. (n.d.). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. [Link]

-

Cell Transplantation. (2020). 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Diversely C8-functionalized adenine nucleosides via their underexplored carboxaldehydes. [Link]

-

CDC Stacks. (n.d.). C8-Arylguanine and C8-Aryladenine Formation in Calf Thymus DNA from Arenediazonium Ions. [Link]

-

PubMed. (2020). 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway. [Link]

-

The Royal Society of Chemistry. (2016). The 1H and 13C NMR spectra of 1-8. [Link]

-

The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. [Link]

-

ResearchGate. (2020). 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway. [Link]

-

Cottrell Lab. (n.d.). 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR. [Link]

-

PubMed Central. (2014). ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells. [Link]

-

British Journal of Haematology. (n.d.). Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis. [Link]

-

Journal of Inflammation Research. (n.d.). Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment. [Link]

-

PubMed. (n.d.). Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats. [Link]

Sources

- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

A Senior Application Scientist's Guide to the Synthesis of 8-Chloro-7H-purin-6-amine

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to 8-chloro-7H-purin-6-amine (8-chloroadenine), a critical heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the importance of this compound as a precursor for a wide array of pharmacologically active molecules, including kinase inhibitors and immunomodulators, this document offers a detailed examination of established and emerging synthetic strategies. We will delve into the mechanistic underpinnings of direct chlorination and multi-step synthesis pathways starting from readily available purine precursors such as adenine, guanine, and hypoxanthine. Each section is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, self-validating protocols, and a robust framework of authoritative references. The guide aims to empower readers to select and optimize the most suitable synthetic route for their specific research and development needs.

Introduction: The Significance of 8-Chloroadenine in Modern Drug Discovery

8-Chloro-7H-purin-6-amine, commonly known as 8-chloroadenine, is a purine analog whose strategic importance in drug discovery cannot be overstated. The introduction of a chlorine atom at the C8 position of the adenine core fundamentally alters the electronic and steric properties of the molecule. This modification serves as a versatile chemical handle for further functionalization, enabling the synthesis of diverse libraries of compounds for biological screening.

The C8 position of the purine ring is a key site for interaction with various biological targets. Consequently, derivatives of 8-chloroadenine have demonstrated a broad spectrum of therapeutic potential. For instance, 8-chloroadenosine, a ribonucleoside analog of 8-chloroadenine, exhibits potent cytotoxic effects in various cancer cell lines by inhibiting RNA synthesis.[1] Its metabolic product, 8-chloro-ATP, acts as a chain terminator during transcription.[1] This highlights the profound impact that substitution at the C8 position can have on biological activity.

This guide will provide a detailed, practical overview of the primary synthetic methodologies for obtaining this crucial building block, focusing on the rationale behind precursor selection, reaction conditions, and potential challenges.

Synthetic Strategies from Adenine: The Direct Approach

The most straightforward conceptual route to 8-chloroadenine is the direct electrophilic chlorination of adenine. However, the purine ring system presents multiple potential sites for electrophilic attack, making regioselectivity a significant challenge. Computational studies have shown that while the C8 position is a possible site for chlorination, other positions, particularly the nitrogen atoms, can also be reactive.[2][3]

Mechanistic Considerations for Electrophilic Chlorination

The direct chlorination of adenine at the C8 position proceeds via an electrophilic aromatic substitution mechanism.[4] The electron-rich purine ring attacks an electrophilic chlorine species. The choice of chlorinating agent and reaction conditions is critical to favor C8 substitution and minimize side reactions. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The reaction is often carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetic acid. The mechanism generally involves the formation of a highly electrophilic complex that is then attacked by the benzene ring.[4]

Experimental Protocol: Direct Chlorination of Adenine with N-Chlorosuccinimide (NCS)

This protocol outlines a representative procedure for the direct chlorination of adenine.

Workflow Diagram:

Caption: Workflow for the direct synthesis of 8-chloroadenine from adenine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The identity and purity of the synthesized 8-chloro-7H-purin-6-amine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₅H₄ClN₅ is 169.57 g/mol .[5]

Synthesis from Guanine: A Multi-Step Transformation

An alternative and often higher-yielding approach involves a multi-step synthesis starting from guanine. This route circumvents the regioselectivity issues of direct adenine chlorination by leveraging the inherent reactivity of the guanine scaffold.

Rationale and Strategy

This strategy involves the conversion of guanine to 2-amino-6,8-dichloropurine, followed by a selective dehalogenation at the C6 position and subsequent amination. The key advantage of this pathway is the controlled introduction of the chlorine atom at the C8 position.

Experimental Protocol: Multi-step Synthesis from Guanine

This protocol provides a general outline for the conversion of guanine to 8-chloroadenine.

Workflow Diagram:

Caption: Multi-step synthesis of 8-chloroadenine from guanine.

Step-by-Step Methodology:

-

Chlorination of Guanine: Treat guanine with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2-amino-6,8-dichloropurine.

-

Selective Dehalogenation: The 2-amino-6,8-dichloropurine is then subjected to selective catalytic hydrogenation (e.g., H₂ over Pd-C) to remove the chlorine atom at the C6 position, affording 2-amino-8-chloropurine.

-

Diazotization and Sandmeyer-type Reaction: The amino group at the C2 position is converted to a chloro group via a diazotization reaction with sodium nitrite in the presence of hydrochloric acid, followed by a Sandmeyer-type reaction to yield 6,8-dichloropurine.

-

Amination: Finally, regioselective amination at the C6 position is achieved by treating 6,8-dichloropurine with ammonia in ethanol to furnish the desired 8-chloro-7H-purin-6-amine. The greater electrophilicity of the C6 position compared to the C8 position drives this regioselectivity.[6][7]

Synthesis from Hypoxanthine: An Efficient Alternative

Hypoxanthine provides another viable and efficient starting material for the synthesis of 8-chloroadenine. This route also relies on a multi-step sequence that allows for controlled functionalization of the purine core.

Strategic Approach

The synthesis from hypoxanthine typically involves an initial chlorination to produce 6,8-dichloropurine, followed by a regioselective amination at the C6 position. This approach is advantageous due to the commercial availability and relatively low cost of hypoxanthine.

Experimental Protocol: Synthesis from Hypoxanthine

Workflow Diagram:

Caption: Synthetic pathway from hypoxanthine to 8-chloroadenine.

Step-by-Step Methodology:

-

Dichlorination of Hypoxanthine: Hypoxanthine is treated with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-diethylaniline, to yield 6,8-dichloropurine.[8]

-

Regioselective Amination: The resulting 6,8-dichloropurine is then subjected to regioselective amination. By carefully controlling the reaction conditions (e.g., temperature, concentration of ammonia), the more reactive C6-chloro group can be selectively displaced by an amino group to yield 8-chloro-7H-purin-6-amine.[6][7]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including the availability of starting materials, desired scale of synthesis, and the required purity of the final product.

| Parameter | Direct Chlorination of Adenine | Synthesis from Guanine | Synthesis from Hypoxanthine |

| Starting Material | Adenine | Guanine | Hypoxanthine |

| Number of Steps | 1 | 4 | 2 |

| Key Challenge | Regioselectivity | Multi-step, potential for low overall yield | Handling of POCl₃, regioselective amination |

| Typical Yield | Moderate | Good to Excellent (per step) | Good |

| Scalability | Moderate | Good | Excellent |

Conclusion

The synthesis of 8-chloro-7H-purin-6-amine is a cornerstone for the development of novel purine-based therapeutics. This guide has detailed the primary synthetic strategies, each with its own set of advantages and challenges. The direct chlorination of adenine offers a concise route, while the multi-step syntheses from guanine and hypoxanthine provide greater control and often higher yields. Researchers and drug development professionals should carefully consider the factors outlined in the comparative analysis to select the most appropriate method for their specific needs. The robust protocols and mechanistic insights provided herein are intended to facilitate the efficient and reliable production of this invaluable chemical building block, thereby accelerating the discovery of new and improved medicines.

References

-

Transformation of adenine and cytosine in chlorination - An ESI-tqMS investigation. (2019). Chemosphere, 235, 597-604. 9

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 395-398.

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2016). The Journal of Organic Chemistry, 81(11), 4589-4599.

-

Regioselective 2-Amination of Polychloropyrimidines. (2016). Organic Letters, 18(9), 2086-2089.

-

Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010). Tetrahedron Letters, 51(44), 5867-5870.

-

Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 914.

-

8-Chloroadenosine. Tocris Bioscience.

-

Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. (2020). Organic & Biomolecular Chemistry, 18(15), 2865-2875.

-

Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. (2003). Journal of the American Chemical Society, 125(24), 7307-7312.

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). RSC Advances, 13(45), 31631-31642.

-

Synthesis of Acyclic Adenine 8,N-Anhydronucleosides. (2001). Collection of Czechoslovak Chemical Communications, 66(11), 1625-1640.

-

A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 395-398.

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Advances, 15(6), 3908-3940.

-

Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis. (2009). Clinical Cancer Research, 15(19), 6094-6103.

-

Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. (1952). Journal of the American Chemical Society, 74(14), 3624-3627.

-

Stereospecific 2'-amination and 2'-chlorination of adenosine by Actinomadura in the biosynthesis of 2'-amino-2'-deoxyadenosine and 2'-chloro-2'-deoxycoformycin. (1988). Journal of Biological Chemistry, 263(32), 16604-16609.

-

Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. (2020). Organic & Biomolecular Chemistry, 18(15), 2865-2875.

-

Unveiling the Off-Target Landscape of 8-Chloroinosine: A Technical Guide. Benchchem.

-

Synthesis of 8-Chloroinosine: A Technical Guide for Researchers. Benchchem.

-

Intracellular Succinylation of 8-Chloroadenosine and Its Effect on Fumarate Levels. (2011). Journal of Biological Chemistry, 286(40), 34976-34984.

-

8-Chloroadenosine. R&D Systems.

-

Identification of Adducts Formed in Reaction of Adenosine with 3-Chloro-4-methyl-5-hydroxy- 2(5H)-furanone, a Bacterial Mutagen Present in Chlorine Disinfected Drinking Water. (1995). Chemical Research in Toxicology, 8(5), 729-736.

-

Hydrogen peroxide. Wikipedia.

-

RNA-Directed Actions of 8-Chloro-Adenosine in Multiple Myeloma Cells. (2003). Molecular Cancer Therapeutics, 2(11), 1131-1140.

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (2014). Tetrahedron Letters, 55(30), 4144-4147.

-

Novel adenine derivatives and their use as plant growth regulators. (1992). Google Patents.

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2014). Molecules, 19(10), 15998-16023.

-

The Metabolic Journey of 8-Chloroadenosine: An In-depth Technical Guide. Benchchem.

-

The Synthesis and Properties of 6-Chloropurine and Purine. (1954). Journal of the American Chemical Society, 76(2), 566-570.

-

Electrophilic Derivatives of Purines as Irreversible Inhibitors of A1 Adenosine Receptors. (2008). Journal of Medicinal Chemistry, 51(12), 3545-3556.

-

Growth inhibition of human glioma cells induced by 8-chloroadenosine, an active metabolite of 8-chloro cyclic adenosine 3':5'-monophosphate. (1995). British Journal of Cancer, 71(4), 778-783.

-

On the Mechanism of the Hoppe-Seyler Test for Xanthine. (2023). International Journal of Organic Chemistry, 13(1), 1-8.

-

Electrophilic halogenation. Wikipedia.

-

Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. ResearchGate.

-

8-Chloro-7H-purin-6-amine. Sunway Pharm Ltd.

-

Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. (2025). Molecules, 30(15), 1-12.

-

Synthesis, Characterisation of Some Novel Purine Derivatives. (2015). Journal of Chemical and Pharmaceutical Sciences, 8(3), 545-549.

-

Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. (2021). The Journal of Organic Chemistry, 86(19), 13465-13474.

-

Colorimetric detection of hypoxanthine in aquatic products based on the enzyme mimic of cobalt-doped carbon nitride. (2022). New Journal of Chemistry, 46(21), 10094-10101.

-

Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. (2022). Accounts of Chemical Research, 55(11), 1509-1522.

-

Chlorin Activity Enhancers for Photodynamic Therapy. (2023). International Journal of Molecular Sciences, 24(13), 10839.

-

CHEMISTRY (862). (2026). ISC REVISED SYLLABUS.

Sources

- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. 8-Chloro-7H-purin-6-amine - CAS:28128-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transformation of adenine and cytosine in chlorination - An ESI-tqMS investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 8-chloro-7H-purin-6-amine in Cancer Cells

Introduction

8-chloro-7H-purin-6-amine, a purine nucleoside analog commonly known as 8-chloroadenosine (8-Cl-Ado), has emerged as a promising therapeutic agent in oncology. Its potent anti-proliferative and cytotoxic effects against a spectrum of cancer cell lines have spurred significant preclinical and clinical interest. This technical guide provides a comprehensive overview of the core mechanisms of action of 8-Cl-Ado in cancer cells, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic activation, molecular targets, and the subsequent cascade of cellular events that culminate in cancer cell death.

Metabolic Activation: The Genesis of a Cytotoxic Agent

8-Cl-Ado in its initial form is a prodrug. Upon cellular uptake, it undergoes intracellular phosphorylation, a critical step for its cytotoxic activity. This metabolic conversion is initiated by adenosine kinase, which phosphorylates 8-Cl-Ado to 8-chloro-adenosine monophosphate (8-Cl-AMP). Subsequent phosphorylations lead to the formation of 8-chloro-adenosine diphosphate (8-Cl-ADP) and the ultimate active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] The accumulation of 8-Cl-ATP within the cancer cell is the linchpin of its anti-neoplastic activity.

Dual-Pronged Attack: The Core Mechanism of Action

The cytotoxic prowess of 8-Cl-Ado stems from a dual mechanism of action orchestrated by its active metabolite, 8-Cl-ATP. This two-pronged assault effectively cripples fundamental cellular processes, leading to cell death.

Inhibition of RNA Synthesis

As an analog of adenosine triphosphate, 8-Cl-ATP competitively inhibits RNA polymerases, thereby disrupting messenger RNA (mRNA) transcription.[1][2] This leads to a global reduction in protein synthesis, including the downregulation of short-lived proteins that are crucial for cancer cell survival and proliferation, such as anti-apoptotic proteins.[2] Studies have demonstrated that 8-Cl-Ado treatment leads to a significant decrease in the incorporation of uridine into newly synthesized RNA, confirming its role as a potent inhibitor of transcription.[3]

Depletion of Cellular ATP

The intracellular accumulation of 8-Cl-ATP occurs at the expense of the endogenous ATP pool.[1][2] This depletion of cellular ATP, the primary energy currency of the cell, triggers a severe energy crisis. The reduction in ATP levels has far-reaching consequences, impacting numerous ATP-dependent cellular processes essential for cell viability.

Signaling Pathways Modulated by 8-Cl-Ado

The dual impact of RNA synthesis inhibition and ATP depletion reverberates through various intracellular signaling pathways, further amplifying the cytotoxic effects of 8-Cl-Ado.

AMP-Activated Protein Kinase (AMPK) / Mammalian Target of Rapamycin (mTOR) Pathway

The depletion of cellular ATP leads to an increase in the AMP:ATP ratio, a potent activator of AMP-activated protein kinase (AMPK).[4] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[4] Inhibition of mTOR signaling contributes to the anti-proliferative effects of 8-Cl-Ado.

Caption: AMPK/mTOR signaling pathway modulation by 8-Cl-Ado.

ADAR1/p53 Signaling Pathway

Recent studies have elucidated the role of the ADAR1/p53 signaling pathway in the mechanism of action of 8-Cl-Ado, particularly in breast cancer cells.[5] 8-Cl-Ado has been shown to downregulate the expression of Adenosine Deaminase Acting on RNA 1 (ADAR1), an enzyme implicated in cancer progression.[5] This downregulation of ADAR1 leads to an increase in the levels of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] The activation of the p53 pathway contributes to cell cycle arrest and apoptosis.[5]

Caption: ADAR1/p53 signaling pathway modulation by 8-Cl-Ado.

Cellular Consequences of 8-Cl-Ado Treatment

The multifaceted molecular mechanism of 8-Cl-Ado culminates in a series of cellular events that collectively contribute to its potent anti-cancer activity.

Induction of Apoptosis

8-Cl-Ado is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines.[6][7] The apoptotic cascade is triggered by both the intrinsic and extrinsic pathways. The depletion of ATP and the inhibition of RNA synthesis contribute to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[2] Furthermore, 8-Cl-Ado has been shown to sensitize cancer cells to TRAIL-induced apoptosis, engaging the extrinsic pathway.[8]

Induction of Autophagy

In addition to apoptosis, 8-Cl-Ado can also induce autophagy, a cellular self-degradation process.[4] The activation of AMPK, a key regulator of autophagy, plays a central role in this process.[4] While autophagy can sometimes promote cell survival, in the context of 8-Cl-Ado treatment, it appears to be a mechanism of cell death.[4]

Cell Cycle Arrest

8-Cl-Ado treatment leads to a halt in the cell cycle, preventing cancer cells from proliferating.[9] This cell cycle arrest is often observed at the G1 or G2/M phases and is mediated by the modulation of key cell cycle regulatory proteins, such as the upregulation of p21.[5][9]

Quantitative Data: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of 8-Cl-Ado have been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, vary across different cancer cell lines.

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | ~5 |

| MDA-MB-231 | Breast Cancer | ~10 |

| SK-BR-3 | Breast Cancer | ~10 |

| KKU-213 | Cholangiocarcinoma | ~10 |

| RMCCA-1 | Cholangiocarcinoma | ~10 |

| Granta 519 | Mantle Cell Lymphoma | ~10 |

| JeKo | Mantle Cell Lymphoma | ~10 |

| Mino | Mantle Cell Lymphoma | ~10 |

| SP-53 | Mantle Cell Lymphoma | ~10 |

Note: IC50 values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

To aid researchers in studying the effects of 8-Cl-Ado, we provide a generalized workflow and protocols for key in vitro assays.

General Experimental Workflow

Caption: A general workflow for in vitro evaluation of 8-Cl-Ado.

Detailed Step-by-Step Methodologies

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of 8-Cl-Ado on cancer cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 8-Cl-Ado (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells induced by 8-Cl-Ado.

-

Procedure:

-

Seed cells in a 6-well plate and treat with 8-Cl-Ado at the desired concentrations for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of 8-Cl-Ado on cell cycle distribution.

-

Procedure:

-

Treat cells with 8-Cl-Ado as described for the apoptosis assay.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Clinical Perspective

The promising preclinical data for 8-Cl-Ado has led to its evaluation in clinical trials for various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[10][11][12][13] These trials are assessing the safety, pharmacokinetics, and efficacy of 8-Cl-Ado in cancer patients.[14]

Conclusion

8-chloro-7H-purin-6-amine is a potent anti-cancer agent with a well-defined, dual mechanism of action. Its ability to inhibit RNA synthesis and deplete cellular ATP triggers a cascade of events, including the modulation of key signaling pathways, induction of apoptosis and autophagy, and cell cycle arrest. The comprehensive understanding of its molecular and cellular effects provides a strong rationale for its continued investigation as a valuable therapeutic strategy in the fight against cancer. This guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this promising compound and its clinical applications.

References

-

8-Chloro-Adenosine - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])

-

8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed. (URL: [Link])

-

Clinical Trials Using 8-Chloroadenosine - NCI - National Cancer Institute. (URL: [Link])

-

8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC. (URL: [Link])

-

8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research. (URL: [Link])

-

Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - NIH. (URL: [Link])

-

ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PubMed Central. (URL: [Link])

-

Study Details | NCT02509546 | 8-Chloroadenosine in Treating Patients With Relapsed or Refractory Acute Myeloid Leukemia | ClinicalTrials.gov. (URL: [Link])

-

8-Chloro-adenosine Sensitizes a Human Hepatoma Cell Line to TRAIL-induced Apoptosis by Caspase-Dependent and -Independent Pathways - PubMed. (URL: [Link])

-

8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells - Anticancer Research. (URL: [Link])

-

8-Chloroadenosine in Treating Patients With Relapsed or Refractory Acute Myeloid Leukemia - ClinicalTrials.Veeva. (URL: [Link])

-

8-Chloroadenosine mediates 8-chloro-cyclic AMP-induced down-regulation of cyclic AMP-dependent protein kinase in normal and neoplastic mouse lung epithelial cells by a cyclic AMP-independent mechanism - PubMed. (URL: [Link])

-

8-Chloroadenosine 3′,5′-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - NIH. (URL: [Link])

-

A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed. (URL: [Link])

-

8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed. (URL: [Link])

-

Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PubMed Central. (URL: [Link])

-

8-Chloro-adenosine to be investigated in patients with breast cancer - | BioWorld. (URL: [Link])

-

8-Chloroadenosine in Treating Patients with Relapsed or Refractory Acute Myeloid Leukemia - NCI - National Cancer Institute. (URL: [Link])

Sources

- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. 8-Chloro-adenosine sensitizes a human hepatoma cell line to TRAIL-induced apoptosis by caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Chloro-Adenosine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Facebook [cancer.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Facebook [cancer.gov]

- 14. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 8-chloro-7H-purin-6-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Chloro-7H-purin-6-amine Derivatives

Executive Summary

Purine analogues represent a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. Among these, derivatives of 8-chloro-7H-purin-6-amine (8-chloroadenine) have emerged as a versatile and potent scaffold for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound class, intended for researchers, scientists, and drug development professionals. We will explore the key biological activities, including their significant roles as anticancer agents through kinase inhibition and cytotoxicity, as well as their antiviral properties. The narrative delves into the causality behind experimental design, detailed protocols for synthesis and evaluation, and a critical analysis of structure-activity relationships, offering a robust foundation for future research and development in this promising area.

The Purine Scaffold: A Privileged Structure in Drug Design

The purine ring system is fundamental to life, forming the core of DNA bases adenine and guanine, the universal energy currency adenosine triphosphate (ATP), and critical signaling molecules. This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry. Purine analogues, by mimicking these endogenous molecules, can interact with a wide array of biological targets, leading to profound therapeutic effects.[1] Historically, this has led to the development of groundbreaking drugs, including antiviral agents (e.g., acyclovir) and anticancer therapeutics (e.g., thiopurines).[1]

The compound 8-chloro-7H-purin-6-amine, also known as 8-chloroadenine, serves as a highly valuable and versatile starting material for the synthesis of novel derivatives.[2] The chlorine atom at the C8 position is an excellent leaving group, providing a reactive handle for introducing diverse substituents and exploring the chemical space around the purine core. This allows for the systematic modification of the molecule to optimize its interaction with specific biological targets and fine-tune its pharmacological profile.

Synthetic Strategies for 8-Chloroadenine Derivatives

The synthesis of substituted purine derivatives is a well-established field, typically involving a multi-step process that builds the bicyclic purine core from a pyrimidine precursor. A common and effective strategy begins with a substituted pyrimidine, such as 4,6-dichloropyrimidine, and proceeds through reduction, amination, cyclization, and subsequent functionalization.

General Synthetic Workflow

The following diagram illustrates a representative pathway for creating complex 6,8,9-trisubstituted purine derivatives, a common class explored for biological activity. This process highlights the logical progression from simple building blocks to the final, highly functionalized target compounds.

Sources

spectroscopic analysis of 8-chloro-7H-purin-6-amine (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 8-Chloro-7H-purin-6-amine (8-Chloroadenine)

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques used for the structural elucidation and characterization of 8-chloro-7H-purin-6-amine, a critical purine analog. Known commonly as 8-chloroadenine, this molecule serves as a valuable intermediate in the synthesis of various biologically active compounds and has been investigated for its own therapeutic potential.[1][2][3] Accurate and unambiguous structural confirmation is paramount for its application in research and drug development. This document, intended for researchers and analytical scientists, details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) for the definitive analysis of this compound. We will explore the theoretical basis for the expected spectral data, provide field-proven experimental protocols, and interpret the resulting fragmentation and chemical shift patterns that collectively validate the molecular structure.

Introduction: The Significance of 8-Chloroadenine

8-chloro-7H-purin-6-amine (C₅H₄ClN₅, MW: 169.57 g/mol ) is a halogenated derivative of adenine.[4] The introduction of a chlorine atom at the C8 position of the purine ring system fundamentally alters its electronic properties and steric profile, making it a versatile precursor for further chemical modifications. The C8-Cl bond is susceptible to nucleophilic substitution, allowing for the synthesis of a diverse library of 8-substituted purine derivatives with applications ranging from kinase inhibitors to antiviral agents.[5] Given its role as a foundational building block, ensuring the identity and purity of 8-chloroadenine is a prerequisite for any subsequent research. Spectroscopic analysis by NMR and MS provides the necessary tools for this rigorous quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment of each atom within the 8-chloroadenine structure.

The Analytical Workflow: A Self-Validating System

The combined use of ¹H NMR, ¹³C NMR, and Mass Spectrometry creates a self-validating workflow. Each technique provides orthogonal data that, when combined, leaves no ambiguity in the structural assignment.

Caption: Integrated workflow for the spectroscopic validation of 8-chloroadenine.

¹H NMR Spectral Analysis

The choice of solvent is critical for analyzing purine analogs. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the compound, and its hydrogen-bond accepting nature slows the chemical exchange of N-H protons, rendering them visible in the spectrum.[6]

Expected ¹H NMR Data (in DMSO-d₆):

-

C2-H: The single proton on the purine ring is expected to appear significantly downfield, likely in the range of δ 8.0 - 8.5 ppm as a sharp singlet. This is consistent with ¹H NMR data for similar purine structures where aromatic protons are deshielded.[7][8]

-

NH₂: The amine protons at the C6 position will likely appear as a broad singlet around δ 7.0 - 7.5 ppm . The broadness is due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential hydrogen exchange.

-

N7/9-H: The proton on the imidazole portion of the ring is expected to be a very broad signal, potentially further downfield (>12 ppm), and its observation can be dependent on sample concentration and purity.[8] The absence of a signal for a C8-H proton is a key confirmation of the substitution at this position.

¹³C NMR Spectral Analysis

¹³C NMR provides a direct map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, this experiment requires a longer acquisition time but is highly informative.

Expected ¹³C NMR Data (in DMSO-d₆): The purine ring system contains five carbon atoms. Based on data from analogous substituted purines, the following chemical shifts can be predicted.[6][9]

-

C2: ~152 ppm

-

C4: ~155 ppm

-

C5: ~118 ppm

-

C6: ~158 ppm

-

C8: ~140 ppm (The C8 carbon, being directly attached to chlorine, will have its chemical shift influenced by the electronegativity and anisotropic effects of the halogen).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 8-chloro-7H-purin-6-amine.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The use of an internal standard like tetramethylsilane (TMS) is recommended for precise chemical shift referencing.[10]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire several hundred to a few thousand scans using a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-200 ppm.

-

Process the data similarly and reference the spectrum to the DMSO-d₆ carbon signal at δ 39.52 ppm.[6]

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Molecular Ion and Isotopic Pattern

Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum of 8-chloroadenine will exhibit a characteristic isotopic pattern. This is an unambiguous indicator of the presence of a single chlorine atom.

-

Molecular Ion (M⁺˙): For the molecule containing ³⁵Cl, the mass-to-charge ratio (m/z) will be 169 .

-

Isotope Peak ([M+2]⁺˙): For the molecule containing ³⁷Cl, the m/z will be 171 .

-

Intensity Ratio: The relative intensity of the m/z 169 peak to the m/z 171 peak will be approximately 3:1 .

This pattern is a powerful diagnostic tool that immediately confirms the elemental composition.[9]

Fragmentation Pathway

Electron Ionization (EI) or high-energy Electrospray Ionization (ESI-MS/MS) will cause the molecular ion to fragment in a predictable manner. The fragmentation of purine rings often involves sequential losses of small, stable neutral molecules.[11][12]

Caption: A proposed ESI-MS/MS fragmentation pathway for protonated 8-chloroadenine.

A plausible fragmentation pathway for 8-chloroadenine involves the initial loss of ammonia (NH₃) from the amino group, followed by the characteristic loss of hydrogen cyanide (HCN) from the pyrimidine ring.[13] Subsequent loss of the chlorine atom would lead to further fragments. The analysis of these daughter ions provides an additional layer of structural confirmation.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of 8-chloro-7H-purin-6-amine (e.g., 10 µg/mL) in a suitable solvent mixture like methanol/water (50:50).

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Chromatography (Optional but Recommended): While direct infusion is possible, a short C18 column can help purify the sample online. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote ionization.[14]

-

MS Acquisition (Full Scan): Acquire a full scan mass spectrum (e.g., from m/z 50-500) in positive ion mode. Look for the protonated molecules [M+H]⁺ at m/z 170 and 172 with the expected 3:1 ratio.

-

MS/MS Acquisition (Fragmentation): Perform a data-dependent acquisition or a targeted MS/MS experiment on the parent ion (m/z 170). The resulting product ion spectrum will reveal the fragmentation pattern for structural confirmation.[15]

Integrated Data Summary

The conclusive identification of 8-chloro-7H-purin-6-amine is achieved by integrating the data from all spectroscopic methods.

Table 1: Summary of Spectroscopic Data

| Technique | Parameter | Expected Observation | Structural Inference |

| ¹H NMR | Chemical Shift (δ) | ~8.2 ppm (s, 1H), ~7.2 ppm (br s, 2H) | Confirms C2-H and C6-NH₂ protons. Absence of C8-H signal. |

| Integration | 1:2 ratio | Correct proton count for the purine core and amino group. | |

| ¹³C NMR | Number of Signals | 5 signals | Confirms the five distinct carbon environments in the purine ring. |

| Chemical Shift (δ) | Signals in aromatic region (110-160 ppm) | Consistent with the purine carbon skeleton. | |

| MS | [M+H]⁺ | m/z 170 and 172 | Confirms molecular weight and presence of one chlorine atom. |

| Isotopic Ratio | I(170) / I(172) ≈ 3:1 | Unambiguously confirms the presence of a single chlorine atom. | |

| MS/MS | Fragmentation | Losses of NH₃, HCN, Cl | Characteristic fragmentation pattern validates the purine core structure. |

Conclusion

The spectroscopic analysis of 8-chloro-7H-purin-6-amine is a straightforward yet rigorous process when approached systematically. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, with the absence of a C8-H signal being a key identifier. Mass spectrometry delivers an exact molecular weight and, crucially, the characteristic 3:1 isotopic signature of chlorine, providing definitive elemental confirmation. The fragmentation pattern observed in MS/MS serves as a final validation of the core purine structure. By combining these powerful analytical techniques, researchers and drug development professionals can possess absolute confidence in the identity and integrity of this important chemical entity, ensuring the reliability and reproducibility of their scientific endeavors.

References

- ScienceOpen. (n.d.). Supporting Information.

- Indian Institute of Science Education and Research, Kolkata. (n.d.).

- BLD Pharm. (n.d.). 28128-28-1|8-Chloro-7H-purin-6-amine.

- Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC - NIH.

- Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (1989). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI.

- Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (n.d.). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship.org.

- PubChem. (n.d.). 8-chloro-6-cyclopropyl-7H-purin-2-amine.

- Thienpont, L. M., Vrolijk, J., Stöckl, D., & De Leenheer, A. P. (n.d.). Determination of substituted purines in body fluids by micellar electrokinetic capillary chromatography with direct sample injection. PubMed.

- Chemistry LibreTexts. (2023).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- National Center for Biotechnology Information. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.

- Sunway Pharm Ltd. (n.d.). 8-Chloro-7H-purin-6-amine - CAS:28128-28-1.

- MDPI. (n.d.). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands.

- Cummings, J., MacLellan, A., Smyth, J. F., & Jodrell, D. I. (n.d.).

- Chen, L. S., & Nowak, B. J. (n.d.). Synthesis and hybridization properties of RNA containing 8-chloroadenosine. PubMed.

- PubChem. (n.d.). 8-Chloroadenosine.

- Star Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.

- MDPI. (n.d.).

- Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Cardozo, K. H. M., et al. (2006).

- ChemicalBook. (n.d.). Purine(120-73-0) 1H NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MedChemExpress. (n.d.). 8-Chloroadenosine (8-Cl-Ado) | ATP Depleting Agent.

- Gandhi, V., et al. (n.d.). A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics. PMC - PubMed Central.

- NIST/EPA/NIH Mass Spectral Library. (n.d.).

- Teledyne Labs. (n.d.).

- IntechOpen. (n.d.).

- Chemistry LibreTexts. (2020). 11.

- PubMed. (n.d.). Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism.

- ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl).

Sources

- 1. Sensitive determination of 8-chloroadenosine 3',5'-monophosphate and 8-chloroadenosine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Chloro-7H-purin-6-amine - CAS:28128-28-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. jchps.com [jchps.com]

- 8. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]

- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines [escholarship.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. teledynelabs.com [teledynelabs.com]

- 15. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

solubility and stability of 8-chloro-7H-purin-6-amine in DMSO

An In-depth Technical Guide to the Solubility and Stability of 8-chloro-7H-purin-6-amine in DMSO for Drug Discovery Applications

Introduction

8-chloro-7H-purin-6-amine is a synthetic purine analog that, like many heterocyclic compounds, holds potential as a scaffold in medicinal chemistry and drug discovery. The exploration of its biological activity necessitates reliable and reproducible in vitro and in vivo studies. A cornerstone of such research is the accurate preparation and handling of test compound solutions, for which Dimethyl Sulfoxide (DMSO) is the most ubiquitously used solvent. Its broad-ranging solvency for diverse chemical structures makes it an invaluable tool for high-throughput screening and the preparation of concentrated stock solutions.

However, the assumption of a compound's complete solubility and stability in DMSO without empirical validation can lead to significant experimental artifacts and misleading biological data. Precipitation of the compound, or its degradation over time, can drastically alter the effective concentration in an assay, leading to a misinterpretation of its potency and efficacy.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for systematically determining the . It is designed not as a repository of pre-existing data, but as a methodological manual to empower researchers to generate this critical information in their own laboratories. The protocols and principles outlined herein are broadly applicable to other novel research compounds.

Part 1: Solubility Determination in DMSO

Understanding the solubility of 8-chloro-7H-purin-6-amine in DMSO is the first critical step in its journey as a research compound. Exceeding its solubility limit can lead to the formation of micro-precipitates, which can have profound and often unnoticed consequences in biological assays. This section will guide you through the determination of the maximum solubility of 8-chloro-7H-purin-6-amine in DMSO.

Theoretical Background: Thermodynamic vs. Kinetic Solubility

It is important to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It is determined by allowing a supersaturated solution to equilibrate over a longer period, allowing the excess solid to precipitate out. The concentration of the compound in the resulting clear supernatant is the thermodynamic solubility. This is a crucial parameter for understanding the intrinsic properties of the compound.

-

Kinetic Solubility: This is a measure of how much of a compound, initially dissolved in a concentrated DMSO stock, can remain in an aqueous buffer solution without precipitating over a shorter, experimentally relevant timeframe. While this guide focuses on solubility in pure DMSO, understanding kinetic solubility is the logical next step for assay development.[1]

Experimental Protocol: Determination of Maximum (Thermodynamic) Solubility in DMSO

This protocol describes a method to determine the maximum solubility of 8-chloro-7H-purin-6-amine in DMSO at ambient temperature.[2]

Materials:

-

8-chloro-7H-purin-6-amine

-

Anhydrous DMSO (≥99.9%)

-

Vortex mixer

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of 8-chloro-7H-purin-6-amine into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes.

-

If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing thoroughly after each addition, until a solid precipitate is clearly visible.

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended to ensure thorough mixing.

-

-

Separation of Undissolved Solid:

-

Centrifuge the equilibrated suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of your analytical method.

-

Determine the concentration of 8-chloro-7H-purin-6-amine in the diluted sample using a validated HPLC method (see Part 3 for guidance on method development).

-

Back-calculate the original concentration in the undiluted DMSO supernatant. This value represents the maximum solubility.

-

Data Presentation: Solubility of 8-chloro-7H-purin-6-amine in DMSO

| Parameter | Value |

| Temperature (°C) | [Record experimental temperature] |

| Maximum Solubility (mg/mL) | [Insert calculated value] |

| Maximum Solubility (mM) | [Insert calculated value] |

| Observations | [e.g., Crystalline solid, clear supernatant] |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for determining the thermodynamic solubility of 8-chloro-7H-purin-6-amine in DMSO.

Part 2: Stability Assessment in DMSO

The stability of a compound in its DMSO stock solution is as critical as its solubility. Degradation can lead to a decrease in the concentration of the active compound and the emergence of new, potentially confounding, chemical entities. This section provides protocols for assessing the stability of 8-chloro-7H-purin-6-amine in DMSO under various conditions.

Introduction to Compound Stability in DMSO

Several factors can influence the stability of a compound in a DMSO solution:

-

Temperature: Elevated temperatures can accelerate degradation.[3][4]

-

Water Content: DMSO is hygroscopic and readily absorbs atmospheric moisture. Water can facilitate hydrolytic degradation pathways.[3][4]

-

Light: Photoreactive compounds can degrade upon exposure to light.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can impact compound stability, potentially through precipitation or degradation.[3][4][5]

-

Oxidation: The presence of oxygen can lead to oxidative degradation.[3][4]

Experimental Protocol: Long-Term Stability Study

This protocol evaluates the stability of 8-chloro-7H-purin-6-amine in DMSO over an extended period at different storage temperatures.[6]

Materials:

-

Pre-prepared stock solution of 8-chloro-7H-purin-6-amine in anhydrous DMSO (e.g., 10 mM)

-

HPLC system with a UV detector

-

Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, and room temperature)

-

Amber glass vials

Procedure:

-

Sample Preparation:

-

Aliquot the 10 mM stock solution into multiple amber glass vials for each storage condition to be tested. This avoids the need for repeated freeze-thaw cycles of a single stock.

-

Prepare a "Time 0" sample by immediately diluting an aliquot to the analytical concentration (e.g., 10 µM) with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Incubation:

-

Store the sets of vials at the selected temperatures (-80°C, -20°C, 4°C, and room temperature).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one vial from each storage condition.

-

Allow the sample to thaw completely and equilibrate to room temperature.

-

Dilute an aliquot to the analytical concentration.

-

Analyze the "Time 0" sample and the time-point samples by HPLC.

-

-

Data Analysis:

-

Calculate the percentage of 8-chloro-7H-purin-6-amine remaining at each time point relative to the "Time 0" sample.

-

Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Experimental Protocol: Freeze-Thaw Stability Study

This protocol assesses the impact of repeated freeze-thaw cycles on the stability of 8-chloro-7H-purin-6-amine in DMSO.[5]

Procedure:

-

Sample Preparation:

-

Use an aliquot of the 10 mM stock solution in DMSO.

-

-

Freeze-Thaw Cycles:

-

Freeze the sample at -20°C or -80°C for at least 12 hours.

-

Thaw the sample at room temperature until it is completely liquid.

-

This constitutes one freeze-thaw cycle. Repeat for a desired number of cycles (e.g., 3, 5, 10).

-

-

Analysis:

-

After the final cycle, dilute an aliquot to the analytical concentration and analyze by HPLC.

-

Compare the peak area of the compound to a control sample that has not undergone freeze-thaw cycles.

-

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to ensure the analytical method is "stability-indicating" (i.e., able to separate the parent compound from its degradants).[7][8][9][10][11] A target degradation of 5-20% is typically desired.[9]

Typical Stress Conditions:

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound or a solution to high heat (e.g., 80°C).

-

Photostability: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[10]

Data Presentation: Stability of 8-chloro-7H-purin-6-amine in DMSO

| Storage Condition | Time Point | % Remaining | Degradation Products Observed |

| -80°C | 1 month | [Insert value] | [Yes/No, and peak retention times] |

| -20°C | 1 month | [Insert value] | [Yes/No, and peak retention times] |

| 4°C | 1 month | [Insert value] | [Yes/No, and peak retention times] |

| Room Temp. | 1 month | [Insert value] | [Yes/No, and peak retention times] |

| 5 Freeze-Thaw Cycles | - | [Insert value] | [Yes/No, and peak retention times] |

Visualization: Long-Term Stability Study Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]